Cas no 539-92-4 (Diisobutyl carbonate)

Diisobutyl carbonate 化学的及び物理的性質
名前と識別子
-
- Carbonic acid,bis(2-methylpropyl) ester
- bis(2-methylpropyl) carbonate
- DIISOBUTYLCARBINYL ACETATE
- Carbonic acid,diisobutyl ester
- diisobutyl carbonate
- Diisobutylcarbonat
- Isobutyl carbonate
- Kohlensaeure-diisobutylester
- Carbonic acid, bis(2-methylpropyl) ester
- Carbonic acid, diisobutyl ester
- Carbonic acid diisobutyl ester
- UXXXZMDJQLPQPH-UHFFFAOYSA-N
- diisobutylcarbonate
- di-iso-butyl carbonate
- (iso-C4H9O)2C(O)
- Carbonic acid, di-isobutyl ester
- NSC4009
- Carbonic acid, diisobutyl ester (8CI)
- NSC-4009
- DTXSID4060236
- D81477
- carbonic acid bis-(2-methylpropyl) ester
- MFCD00026479
- NSC 4009
- NS00043110
- UNII-UN7NR8B1XJ
- EINECS 208-730-3
- AKOS024333533
- CS-0160242
- UN7NR8B1XJ
- 539-92-4
- SCHEMBL37351
- DTXCID3041532
- Diisobutyl carbonate
-
- MDL: MFCD00026479
- インチ: 1S/C9H18O3/c1-7(2)5-11-9(10)12-6-8(3)4/h7-8H,5-6H2,1-4H3
- InChIKey: UXXXZMDJQLPQPH-UHFFFAOYSA-N
- ほほえんだ: O(C(=O)OC([H])([H])C([H])(C([H])([H])[H])C([H])([H])[H])C([H])([H])C([H])(C([H])([H])[H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 174.12600
- どういたいしつりょう: 174.125594432g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 6
- 複雑さ: 116
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.5
- 疎水性パラメータ計算基準値(XlogP): 3.2
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 密度みつど: 0.9138
- ふってん: 245.22°C (rough estimate)
- 屈折率: 1.4072 (estimate)
- PSA: 35.53000
- LogP: 2.45160
Diisobutyl carbonate セキュリティ情報
Diisobutyl carbonate 税関データ
- 税関コード:2920909090
- 税関データ:
中国税関コード:
2920909090概要:
2920909090他の無機エステル(ハロゲン化水素のエステルを含まない)(その塩及びそのハロゲン化、スルホン化、硝化及び亜硝化誘導体を含む)。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2920909090非金属の他の無機酸のエステル(ハロゲン化水素のエステルを除く)及びその塩、これらのハロゲン化、スルホン化、硝化または亜硝化誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%
Diisobutyl carbonate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D759406-1g |
Diisobutyl carbonate |
539-92-4 | 95% | 1g |
$560 | 2024-06-07 | |
eNovation Chemicals LLC | D759406-100mg |
Diisobutyl carbonate |
539-92-4 | 95% | 100mg |
$165 | 2024-06-07 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DY659-200mg |
Diisobutyl carbonate |
539-92-4 | 98% | 200mg |
2769.0CNY | 2021-07-17 | |
eNovation Chemicals LLC | D759406-500mg |
Diisobutyl carbonate |
539-92-4 | 95% | 500mg |
$450 | 2024-06-07 | |
1PlusChem | 1P003B70-1g |
Diisobutyl carbonate |
539-92-4 | 95% | 1g |
$575.00 | 2024-04-30 | |
Aaron | AR003BFC-250mg |
Diisobutyl carbonate |
539-92-4 | 95% | 250mg |
$232.00 | 2025-01-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTL132-1g |
bis(2-methylpropyl) carbonate |
539-92-4 | 95% | 1g |
¥3326.0 | 2024-04-18 | |
eNovation Chemicals LLC | D759406-250mg |
Diisobutyl carbonate |
539-92-4 | 95% | 250mg |
$245 | 2025-02-24 | |
eNovation Chemicals LLC | D759406-1g |
Diisobutyl carbonate |
539-92-4 | 95% | 1g |
$560 | 2025-02-24 | |
eNovation Chemicals LLC | D759406-500mg |
Diisobutyl carbonate |
539-92-4 | 95% | 500mg |
$450 | 2025-02-28 |
Diisobutyl carbonate 関連文献
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1. 369. Physical properties and chemical constitution. Part XXIII. Miscellaneous compounds. Investigation of the so-called co-ordinate or dative link in esters of oxy-acids and in nitro-paraffins by molecular refractivity determinations. atomic, structural, and group parachors and refractivitiesArthur I. Vogel J. Chem. Soc. 1948 1833
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2. Pyrolysis of carbonates. Part I. The gas-phase pyrolysis of some symmetrical primary alkyl carbonatesD. B. Bigley,C. M. Wren J. Chem. Soc. Perkin Trans. 2 1972 926
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Achille Parfait Atchan Nwakiban,Arold Jorel Sokeng,Mario Dell'Agli,Lorenzo Bossi,Giangiacomo Beretta,Fabrizio Gelmini,Armelle Deutou Tchamgoue,Gabriel Agbor Agbor,Jules-Roger Kuiaté,Maria Daglia,Paolo Magni Food Funct. 2019 10 6533
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Wenjing Wang,Jijun Xue,Tian Tian,Yingdong Jiao,Ying Li Org. Biomol. Chem. 2013 11 6686
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5. Asymmetric hydrogenation and transfer hydrogenation in the enantioselective synthesis of flavonoidsGuilherme S. Caleffi,Felipe C. Demidoff,Carmen Nájera,Paulo R. R. Costa Org. Chem. Front. 2022 9 1165
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Oraphin Chantarasriwong,Woo Cheal Cho,Ayse Batova,Warinthorn Chavasiri,Curtis Moore,Arnold L. Rheingold,Emmanuel A. Theodorakis Org. Biomol. Chem. 2009 7 4886
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Robin Bofinger,Gregory Weitsman,Rachel Evans,Matthias Glaser,Kerstin Sander,Helen Allan,Daniel Hochhauser,Tammy L. Kalber,Erik ?rstad,Helen C. Hailes,Tony Ng,Alethea B. Tabor Nanoscale 2021 13 18520
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Maggie He,Jeffrey W. Bode Org. Biomol. Chem. 2013 11 1306
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9. On the infra-red bands of hydrogen combined with carbon in the molecule of organic compoundsG. B. Bonino Trans. Faraday Soc. 1929 25 876
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F. S. Pereira,L. J. Pereira,D. F. A. Crédito,L. H. V. Gir?o,A. H. S. Idehara,E. R. P. González RSC Adv. 2015 5 81515
Diisobutyl carbonateに関する追加情報
Recent Advances in the Application of Diisobutyl Carbonate (CAS: 539-92-4) in Chemical and Pharmaceutical Research
Diisobutyl carbonate (CAS: 539-92-4) is an important organic carbonate ester that has garnered significant attention in recent years due to its versatile applications in chemical synthesis, pharmaceutical intermediates, and green chemistry. This research briefing aims to provide an up-to-date overview of the latest advancements related to this compound, focusing on its synthesis, reactivity, and potential applications in drug development and industrial processes.
Recent studies have highlighted the role of diisobutyl carbonate as a promising alternative to traditional phosgene-based carbonate synthesis. A 2023 publication in the Journal of Organic Chemistry demonstrated an efficient, solvent-free method for producing diisobutyl carbonate using CO₂ as a C1 building block, achieving yields above 90% under mild conditions (120°C, 5 bar). This green chemistry approach addresses both environmental concerns and process safety issues associated with conventional methods.
In pharmaceutical applications, researchers have explored diisobutyl carbonate as a protecting group for alcohols and phenols during multi-step synthesis. A notable 2024 study in Organic Process Research & Development reported its superior stability compared to other alkyl carbonates in protecting sensitive hydroxyl groups during nucleoside analog synthesis. The compound's branched isobutyl groups provide steric protection while maintaining reasonable deprotection kinetics under mild basic conditions.
The compound's potential in polymer chemistry has also been investigated. A team at MIT recently published work (Nature Chemistry, 2024) demonstrating diisobutyl carbonate's utility as a chain transfer agent in the controlled polymerization of cyclic carbonates, enabling precise molecular weight control for biomedical-grade polycarbonates. This application could revolutionize biodegradable implant materials and drug delivery systems.
From a safety and toxicology perspective, new data from the European Chemicals Agency (ECHA) in 2024 indicates that diisobutyl carbonate shows favorable toxicological profiles compared to linear-chain dialkyl carbonates, with reduced skin irritation potential and improved biodegradability. These characteristics make it particularly attractive for pharmaceutical manufacturing where worker safety and environmental impact are critical considerations.
Looking forward, several research groups are exploring the use of diisobutyl carbonate in continuous flow chemistry systems. Preliminary results presented at the 2024 American Chemical Society meeting suggest significant improvements in reaction efficiency and scalability when using microreactor technology, potentially opening new avenues for industrial-scale applications in active pharmaceutical ingredient (API) manufacturing.
In conclusion, the growing body of research on diisobutyl carbonate (539-92-4) demonstrates its expanding role as a valuable reagent in green chemistry approaches and pharmaceutical synthesis. Its combination of synthetic utility, safety profile, and environmental advantages positions it as a compound of increasing importance in medicinal chemistry and industrial applications. Future research directions likely include further optimization of its synthetic applications and exploration of its potential in novel drug delivery systems.
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